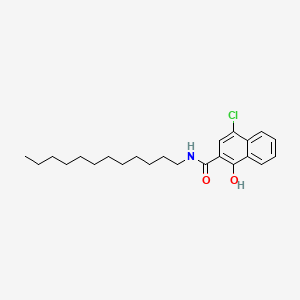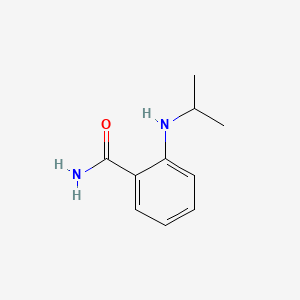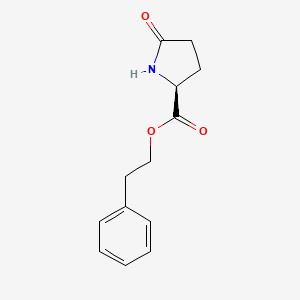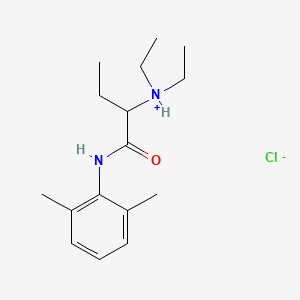
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C23H32ClNO2 It is characterized by the presence of a chloro group, a dodecyl chain, and a hydroxynaphthalene carboxamide moiety
Vorbereitungsmethoden
The synthesis of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloronaphthalene-2-carboxylic acid and dodecylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent like thionyl chloride to activate the carboxylic acid group.
Amidation Reaction: The activated carboxylic acid is then reacted with dodecylamine to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer research.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and dodecyl groups contribute to its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The hydroxynaphthalene moiety may interact with specific proteins, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide can be compared with similar compounds such as:
4-Chloro-N-dodecyl-1-hydroxynaphthalene-1-carboxamide: Differing in the position of the carboxamide group, this compound may exhibit different reactivity and biological activity.
4-Chloro-N-dodecyl-2-hydroxynaphthalene-2-carboxamide: The position of the hydroxyl group can influence the compound’s chemical properties and interactions.
4-Chloro-N-dodecyl-1-hydroxybenzamide: A simpler analog with a benzene ring instead of a naphthalene ring, which may affect its overall stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7588-27-4 |
|---|---|
Molekularformel |
C23H32ClNO2 |
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
4-chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H32ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-25-23(27)20-17-21(24)18-14-11-12-15-19(18)22(20)26/h11-12,14-15,17,26H,2-10,13,16H2,1H3,(H,25,27) |
InChI-Schlüssel |
VWWDUUNNMSGWHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)


![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)









